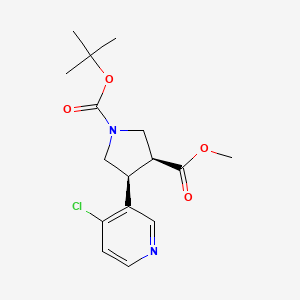
(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Pyrrolidines : Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This process is significant for synthesizing chiral pyrrolidine derivatives, which are important in medicinal chemistry (Chung et al., 2005).
Chiral Building Blocks for Biologically Active Compounds : Takahata et al. (1991) described the asymmetric synthesis of optically active cis-3-hydroxy-2-(hydroxymethyl) pyrrolidine. This compound serves as a chiral building block for the asymmetric synthesis of several biologically active natural products (Takahata et al., 1991).
Racemisation Reaction Study : Uslu (2005) investigated the racemisation reaction in the synthesis of diastereoisomeric cyclotriphosphazenes. This study is relevant to understand the stereochemistry of reactions involving similar pyrrolidine structures (Uslu, 2005).
Catalytic Asymmetric Acylation of Alcohols : Terakado and Oriyama (2006) explored the catalytic asymmetric acylation of alcohols using chiral diamines derived from proline. This process is important for synthesizing compounds with pyrrolidine structures (Terakado & Oriyama, 2006).
Synthesis of Proline and Proline Analogues : Qian et al. (2018) prepared phosphonic acid analogues of proline and proline analogues. These compounds were evaluated as inhibitors for enzymes like δ1-pyrroline-5-carboxylate reductase (Qian et al., 2018).
Study of Nonstereospecific 1,3‐Dipolar Cycloaddition Reactions : Breu et al. (1998) conducted a study on the nonstereospecific 1,3‐dipolar cycloaddition reactions of azomethine ylides, which are closely related to pyrrolidine synthesis (Breu et al., 1998).
Coordination Chemistry with Pyridines : Titova et al. (2016) explored the coordination of pyridines to iridium complexes. This research is relevant to understanding the interaction of pyrrolidine structures with other chemical entities (Titova et al., 2016).
Diastereoselective Synthesis of Proline-Glutamate Chimeras : Kudryavtsev et al. (2006) synthesized prolineglutamate cis-chimeras, which are derived from pyrrolidine scaffolds. These compounds are significant in developing novel molecular structures (Kudryavtsev et al., 2006).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)19-8-11(12(9-19)14(20)22-4)10-7-18-6-5-13(10)17/h5-7,11-12H,8-9H2,1-4H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCBYFOBIDCTEV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116441 | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228666-10-1 | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
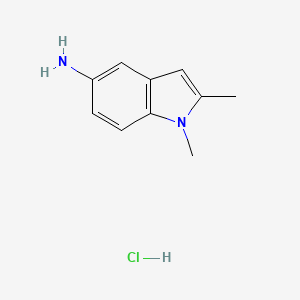
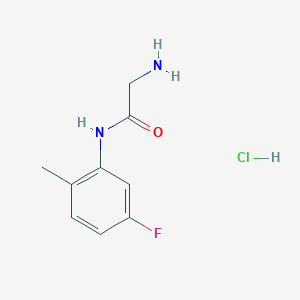
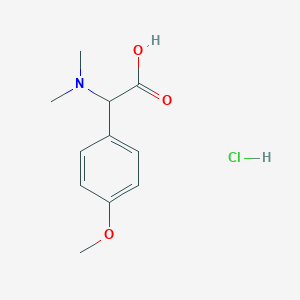


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)
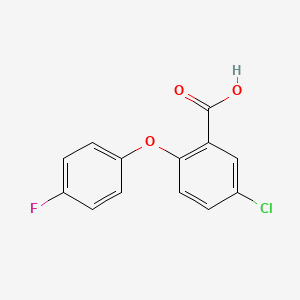
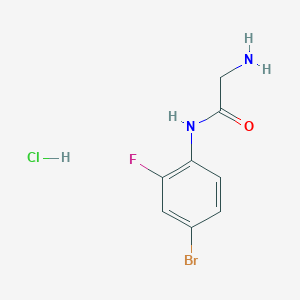
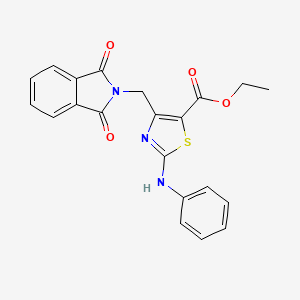
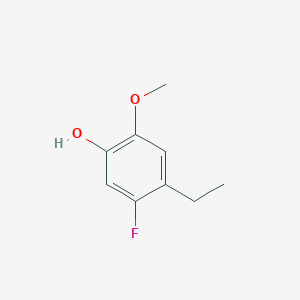

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)